molecular formula C29H32N4O4 B3329544 4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline CAS No. 60713-81-7

4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline

Cat. No.: B3329544
CAS No.: 60713-81-7
M. Wt: 500.6 g/mol
InChI Key: LZPXYTDULSDCHB-UHFFFAOYSA-N
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Description

4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline ( 60713-81-7) is an aromatic tetraamine monomer of significant interest in advanced materials science. With the molecular formula C29H32N4O4 and a molecular weight of 500.59 g/mol, it is characterized by its multiple aromatic rings and terminal amine groups . This structure makes it a valuable building block for the synthesis of complex polymers. Its primary researched application is as a precursor in the development of Covalent Organic Frameworks (COFs), which are porous materials with potential uses in gas storage, separation, and catalysis . Furthermore, based on the applications of structurally similar diamines, this compound may also serve as a crucial monomer or cross-linking agent in the synthesis of high-performance polymers, such as polyimides and polysulfones, which are known for their thermal stability and mechanical strength . These polymers are essential in industries ranging from aerospace to electronics. The terminal amine groups act as reactive sites for polymerization, typically through condensation reactions with dianhydrides or other carbonyl derivatives to form polymer chains with robust properties. This product is intended for research and development purposes only and is not for human or diagnostic use. It is recommended to store this air-sensitive compound in a cool, dark place under an inert atmosphere to preserve its stability and reactivity .

Properties

IUPAC Name

4-[3-(4-aminophenoxy)-2,2-bis[(4-aminophenoxy)methyl]propoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32N4O4/c30-21-1-9-25(10-2-21)34-17-29(18-35-26-11-3-22(31)4-12-26,19-36-27-13-5-23(32)6-14-27)20-37-28-15-7-24(33)8-16-28/h1-16H,17-20,30-33H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPXYTDULSDCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(COC2=CC=C(C=C2)N)(COC3=CC=C(C=C3)N)COC4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4,4’-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, transition metal catalysts, and strong oxidizing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Applications in Material Science

1. Polyimide Production
BAPP serves as a key monomer for synthesizing polyimides, which are high-performance polymers known for their thermal stability and mechanical strength. The polyimides derived from BAPP exhibit glass transition temperatures around 225-230°C and demonstrate superior elongation at break compared to traditional polyimides. This makes them suitable for applications in aerospace and electronics where high thermal resistance is critical .

2. Epoxy Resins
BAPP is utilized in the curing of epoxy resins, enhancing the mechanical properties and thermal stability of the resulting materials. The incorporation of BAPP into epoxy formulations leads to the development of thermoset blends that are crucial for applications requiring durable and heat-resistant materials .

3. Dental Composites
In the dental industry, BAPP is employed in the formulation of dental resin composites. Its properties contribute to improved adhesion and durability of dental restorations, making it a valuable component in modern dentistry .

Pharmaceutical Applications

BAPP's structural characteristics lend themselves to various pharmaceutical applications. It is used as an intermediate in the synthesis of bioactive compounds due to its ability to form stable linkages with other molecules. The compound's solubility profile allows for effective formulation in drug delivery systems, enhancing the bioavailability of therapeutic agents .

Case Studies

Case Study 1: Polyimide Films
Research has demonstrated that films made from BAPP-derived polyimides exhibit exceptional mechanical properties and thermal resistance. In a study conducted on polyimide films synthesized from BAPP, results showed an elongation at break of 29%, significantly higher than conventional materials used in similar applications. These films are being explored for use in flexible electronics and high-temperature insulation .

Case Study 2: Dental Materials
A clinical evaluation of dental composites containing BAPP revealed improved wear resistance and mechanical strength compared to standard composites. Patients reported higher satisfaction with the longevity and aesthetic qualities of restorations made with these advanced materials .

Summary Table of Applications

Application AreaSpecific Use CasesKey Benefits
Material Science Polyimide productionHigh thermal stability, mechanical strength
Epoxy resin curingEnhanced durability and heat resistance
Dental resin compositesImproved adhesion and durability
Pharmaceuticals Intermediate for bioactive compoundsEnhanced bioavailability

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

(BAPP; CAS 13080-86-9)
  • Structure: Propane-2,2-diyl core flanked by two 4-(4-aminophenoxy)phenyl groups.
  • Key Difference : Lacks the bis(oxy)methyl branches present in the target compound, resulting in a more rigid, planar structure .
  • Applications : Used in polyimides for high-temperature composites (e.g., aerospace) due to its thermal stability (up to 500–550°F) .
1,3-Bis(4-aminophenoxy)propane (CAS 52980-20-8)
  • Structure: Linear propane-1,3-diyl backbone connecting two 4-aminophenoxy groups.
  • Key Difference : Simpler structure without methyl branching or additional ether linkages, reducing molecular weight (258.32 vs. 410.51 for the target compound) .
  • Applications : Intermediate for epoxy resins and adhesives, where flexibility and moderate thermal resistance are required .
4,4'-Oxybis[aniline] (CAS 101-80-4)
  • Structure: Central ether bond linking two 4-aminophenyl groups.
  • Key Difference: No propane core or methyl substitutions, leading to lower solubility in organic solvents .
  • Applications : Precursor for polyetherimides and flame-retardant materials .

Physicochemical Properties

Property Target Compound BAPP 1,3-Bis(4-aminophenoxy)propane
Molecular Weight 410.51 410.51 258.32
CAS Number 60713-81-7 13080-86-9 52980-20-8
Melting Point Not reported Not reported Not reported
Solubility Polar aprotic solvents DMF, NMP Ethanol, DMSO
Thermal Stability High (COF applications) >500°F Moderate

Functional Performance

  • Thermal Stability: The target compound’s branched structure and ether linkages improve thermal resistance compared to linear analogs like 1,3-bis(4-aminophenoxy)propane . BAPP-based polyimides exhibit superior thermal stability, suitable for aerospace applications .
  • Mechanical Flexibility :
    • The target compound’s methylene-oxygen branches enhance chain mobility, beneficial for COF membrane applications .
    • BAPP’s rigidity limits flexibility but increases tensile strength in composites .

Biological Activity

The compound 4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline , also known as 2,2-Bis[4-(4-aminophenoxy)phenyl]propane (BAPP), is a significant organic compound with various applications in the pharmaceutical and materials science fields. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse sources.

  • Molecular Formula : C27H26N2O2
  • Molecular Weight : 410.52 g/mol
  • CAS Number : 13080-86-9

BAPP features two amine groups making it suitable for cross-linking with carboxylic acids or dianhydrides to produce polyimides and other polymeric materials. Its structural characteristics contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that BAPP and its derivatives exhibit significant anticancer activity. For instance:

  • A study evaluated the cytotoxic effects of BAPP against various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer). Results showed that BAPP demonstrated a dose-dependent inhibition of cell proliferation across these lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

BAPP has also been assessed for its antimicrobial properties:

  • In vitro tests revealed that BAPP exhibited inhibitory effects against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, indicating effective antibacterial activity at relatively low concentrations .

The biological activity of BAPP is attributed to its ability to interact with cellular components:

  • Cell Cycle Arrest : BAPP is believed to induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
  • Apoptosis Induction : Studies suggest that BAPP triggers apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death .

Synthesis Methods

The synthesis of BAPP typically involves multi-step chemical reactions:

  • Coupling Reaction : The initial step involves the reaction of bisphenol A with p-nitrochlorobenzene under specific conditions to form an intermediate compound.
  • Reduction Reaction : The intermediate is then reduced using transition metal catalysts in polar aprotic solvents to yield BAPP .

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, BAPP was tested against a panel of cancer cell lines. The results indicated that:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Apoptosis induction
MCF720Cell cycle arrest
HepG218Caspase activation

This data illustrates the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Activity

BAPP was tested against common pathogens:

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Klebsiella pneumoniae128

These findings support the use of BAPP in developing antimicrobial agents .

Q & A

Q. What are the recommended synthetic routes for 4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1,3-bis(aminooxy)propane with 4-aminophenol derivatives under reflux in ethanol, followed by purification via column chromatography . Key parameters affecting yield include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require stringent drying.
  • Catalysts : Acidic conditions (e.g., glacial acetic acid) facilitate etherification .
  • Temperature : Reflux (~80°C) optimizes kinetics without degrading thermally sensitive intermediates .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

Methodological Answer:

  • FT-IR : Look for N-H stretching (3300–3500 cm⁻¹) and C-O-C asymmetric vibrations (1240–1270 cm⁻¹) to confirm amine and ether functionalities .
  • ¹H/¹³C NMR : Aromatic protons (δ 6.5–7.5 ppm) and methylene groups (δ 3.8–4.2 ppm) confirm the propane-1,3-diyl backbone .
  • MS (ESI+) : Molecular ion peaks at m/z ~458 [M+H]⁺ validate the molecular formula .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and fume hoods due to potential amine toxicity .
  • Storage : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation .
  • Waste Disposal : Neutralize with dilute HCl before disposal to avoid environmental release .

Q. How does the compound’s solubility profile impact purification strategies?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Purification steps include:

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to isolate high-purity crystals .
  • Chromatography : Silica gel columns with ethyl acetate/hexane (1:4) eluent resolve amine-containing byproducts .

Q. What are the primary applications of this compound in polymer chemistry?

Methodological Answer: The tetra-amine structure enables its use as a:

  • Polymer precursor : Forms epoxy resins and polyimides via reactions with dianhydrides or isocyanates .
  • Crosslinker : Enhances thermal stability in high-performance composites (Tg > 250°C) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the compound’s reactivity in novel polymerization systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to identify nucleophilic sites (amine groups) and electron density distribution .
  • Transition State Analysis : Model reaction pathways with dianhydrides to predict activation energies and regioselectivity .

Q. What strategies resolve contradictions in reported crystallographic data for this compound?

Methodological Answer: Discrepancies in unit cell parameters (e.g., CCDC 1969161 vs. literature) may arise from:

  • Polymorphism : Recrystallize under controlled humidity (<30% RH) to isolate the thermodynamically stable form.
  • Data Validation : Cross-reference with single-crystal XRD and powder diffraction to confirm phase purity .

Q. How do steric effects from the propane-1,3-diyl backbone influence its conjugation efficiency in supramolecular systems?

Methodological Answer:

  • Steric Hindrance : The bulky bis(aminophenoxy) groups reduce π-π stacking efficiency, as shown by reduced fluorescence quenching in donor-acceptor systems .
  • Experimental Validation : Compare UV-Vis spectra with linear analogs (e.g., 4,4'-oxydianiline) to quantify conjugation disruption .

Q. What advanced techniques quantify trace impurities (e.g., hydrolyzed byproducts) in synthesized batches?

Methodological Answer:

  • HPLC-MS/MS : Use a C18 column (0.1% TFA in acetonitrile/water) to detect hydrolyzed amines (LOD: 0.1 ppm) .
  • ¹⁵N NMR : Isotopic labeling identifies N-oxide impurities at δ −320 ppm .

Q. How can mechanistic studies optimize the compound’s role in catalytic systems (e.g., Schiff base formation)?

Methodological Answer:

  • Kinetic Profiling : Monitor imine formation rates using UV-Vis at 450 nm (λmax for Schiff bases) .
  • Catalyst Screening : Compare metal ions (e.g., Cu²⁺ vs. Zn²⁺) for turnover frequency (TOF) improvements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline
Reactant of Route 2
Reactant of Route 2
4,4'-((2,2-Bis((4-aminophenoxy)methyl)propane-1,3-diyl)bis(oxy))dianiline

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